Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-
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Overview
Description
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- is an organic compound with the molecular formula C13H18OSi. It is a protected phenol, often used as an organic building block in various chemical syntheses . The compound is characterized by its unique structure, which includes a silane group bonded to a naphthalenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- typically involves the reaction of 3,4-dihydro-2-methyl-1-naphthol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, substituted silanes, and various organic derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- involves its ability to act as a protecting group for phenols, preventing unwanted reactions during synthesis. The compound can also participate in various chemical reactions due to the reactivity of the silane group, which can be selectively modified under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but without the naphthalenyl moiety.
Phenyltrimethylsilane: Contains a phenyl group instead of a naphthalenyl group, offering different reactivity and applications.
Uniqueness
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- is unique due to its combination of a silane group with a naphthalenyl moiety, providing distinct chemical properties and reactivity compared to simpler silanes or those with different aromatic groups .
Properties
CAS No. |
74477-40-0 |
---|---|
Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
trimethyl-[(2-methyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C14H20OSi/c1-11-9-10-12-7-5-6-8-13(12)14(11)15-16(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
UVQGKEOKBRFIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)O[Si](C)(C)C |
Origin of Product |
United States |
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